molecular formula C25H28O4 B15087487 Furan, 2,2'-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]- CAS No. 61093-48-9

Furan, 2,2'-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]-

Katalognummer: B15087487
CAS-Nummer: 61093-48-9
Molekulargewicht: 392.5 g/mol
InChI-Schlüssel: QFNIDNWVIXSVAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Furan, 2,2’-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]-: is a complex organic compound characterized by its unique structure, which includes multiple furan rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Furan, 2,2’-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]- typically involves the reaction of furan derivatives under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized processes to maximize efficiency and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Furan, 2,2’-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce furan derivatives with additional oxygen-containing functional groups, while reduction reactions may yield more saturated compounds .

Wissenschaftliche Forschungsanwendungen

Furan, 2,2’-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Wirkmechanismus

The mechanism of action of Furan, 2,2’-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Furan, 2,2’-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]- include:

Uniqueness

What sets Furan, 2,2’-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]- apart from these similar compounds is its unique structure, which includes multiple furan rings and specific functional groups.

Eigenschaften

CAS-Nummer

61093-48-9

Molekularformel

C25H28O4

Molekulargewicht

392.5 g/mol

IUPAC-Name

2-[2-(furan-2-yl)propan-2-yl]-5-[2-[5-[2-(furan-2-yl)propan-2-yl]furan-2-yl]propan-2-yl]furan

InChI

InChI=1S/C25H28O4/c1-23(2,17-9-7-15-26-17)19-11-13-21(28-19)25(5,6)22-14-12-20(29-22)24(3,4)18-10-8-16-27-18/h7-16H,1-6H3

InChI-Schlüssel

QFNIDNWVIXSVAV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=CC=CO1)C2=CC=C(O2)C(C)(C)C3=CC=C(O3)C(C)(C)C4=CC=CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.